N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Description
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in coordination chemistry, medicine, agriculture, and analytical chemistry. The presence of functional groups such as carbonyl and thiocarbonyl makes them useful chelating agents capable of encapsulating metal ions.
Properties
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-6-7-17-14(8-10)18-16(22)19-15(20)13-9-11-4-2-3-5-12(11)21-13/h2-9H,1H3,(H2,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDYZHDVRQHCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in acetone, followed by condensation with 2-amino-4-picoline. The resulting product is then crystallized and characterized using techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods including infrared, UV-Vis, and nuclear magnetic resonance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thiocarbonyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Industry: Utilized in the development of agrochemicals such as herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves its ability to form stable complexes with metal ions. This chelating property allows it to interfere with metal-dependent biological processes, leading to its antibacterial and anticancer activities. The compound’s interaction with cellular targets and pathways is mediated through hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-phenylthiourea
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide
Uniqueness
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzofuran moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
